(S)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine hydrochloride
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Overview
Description
(S)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine hydrochloride is a compound belonging to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The specific structure of this compound includes a chloro group, a methoxyethyl group, and a triazolopyrimidine core, making it a unique molecule with potential therapeutic benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a triazolopyrimidine precursor with a chloro and methoxyethyl substituent in the presence of a suitable base and solvent. The reaction conditions, such as temperature and time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group can be substituted with other nucleophiles to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the chloro group with an amine can yield an amino derivative, while oxidation can introduce hydroxyl or carbonyl groups .
Scientific Research Applications
(S)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine hydrochloride involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with potential anti-cancer properties.
Uniqueness
(S)-2-Chloro-7-(1-methoxyethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine hydrochloride is unique due to its specific substituents and stereochemistry, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Properties
Molecular Formula |
C8H11Cl2N5O |
---|---|
Molecular Weight |
264.11 g/mol |
IUPAC Name |
2-chloro-7-[(1S)-1-methoxyethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-6-amine;hydrochloride |
InChI |
InChI=1S/C8H10ClN5O.ClH/c1-4(15-2)6-5(10)3-11-8-12-7(9)13-14(6)8;/h3-4H,10H2,1-2H3;1H/t4-;/m0./s1 |
InChI Key |
JUTBQLFBIURUKE-WCCKRBBISA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=NC2=NC(=NN12)Cl)N)OC.Cl |
Canonical SMILES |
CC(C1=C(C=NC2=NC(=NN12)Cl)N)OC.Cl |
Origin of Product |
United States |
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